molecular formula C12H11N3O3 B2671823 (E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide CAS No. 1421588-37-5

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide

Cat. No.: B2671823
CAS No.: 1421588-37-5
M. Wt: 245.238
InChI Key: QHHFRZCQCHDDJZ-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide is an organic compound that features both furan and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carbaldehyde and 2-methoxypyrimidine-5-amine.

    Formation of the Acrylamide: The key step involves the formation of the acrylamide linkage through a condensation reaction. This can be achieved by reacting the furan-2-carbaldehyde with the 2-methoxypyrimidine-5-amine in the presence of a base such as sodium hydroxide.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The furan and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-methoxypyridin-5-yl)acrylamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (E)-3-(furan-2-yl)-N-(2-methoxyphenyl)acrylamide: Similar structure but with a phenyl ring instead of a pyrimidine ring.

Uniqueness

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide is unique due to the presence of both furan and pyrimidine rings, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-17-12-13-7-9(8-14-12)15-11(16)5-4-10-3-2-6-18-10/h2-8H,1H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHFRZCQCHDDJZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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